molecular formula C7H14ClNO B2719427 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride CAS No. 1638761-19-9

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2719427
CAS No.: 1638761-19-9
M. Wt: 163.65
InChI Key: JEEHRGZYUSOBLD-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C₇H₁₃NO·ClH and a molecular weight of 163.65 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted precursors and azaspirocyclic intermediates. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent .

Scientific Research Applications

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific methoxy substitution and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Biological Activity

6-Methoxy-2-azaspiro[3.3]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of infectious diseases and cancer. This article reviews the biological activity of this compound, supported by data from various studies, patents, and research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The compound is characterized by the following chemical formula:

  • Molecular Formula : C6_{6}H12_{12}ClN
  • CAS Number : 1420271-08-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), and its potential as an anticancer agent.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant activity against multidrug-resistant strains of M. tuberculosis. According to patent literature, this compound has been shown to interfere with ATP synthase in M. tuberculosis, inhibiting cytochrome bc1 activity, which is crucial for ATP synthesis in bacteria .

Table 1: Antibacterial Efficacy Against M. tuberculosis

CompoundMIC (nM)Mode of Action
6-Methoxy-2-azaspiro[3.3]heptane HCl0.28Inhibition of ATP synthase
Bedaquiline0.5Inhibition of ATP synthase
Isoniazid0.01Cell wall synthesis inhibition

MIC = Minimum Inhibitory Concentration

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence that compounds similar to this compound may inhibit MCL-1, a protein associated with cancer cell survival . Inhibitors of MCL-1 can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A study published in Nature Medicine demonstrated that compounds structurally related to this compound showed promising results against M. tuberculosis with a reported MIC of 0.28 nM . The study highlighted the mechanism involving ATP synthase inhibition.
  • MCL-1 Inhibition Research : A patent application detailed a series of experiments where azaspiro compounds were tested for their ability to inhibit MCL-1 in various cancer cell lines, showing potential for treating hematological malignancies .

Properties

IUPAC Name

6-methoxy-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEHRGZYUSOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-19-9
Record name 6-methoxy-2-azaspiro[3.3]heptane hydrochloride
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